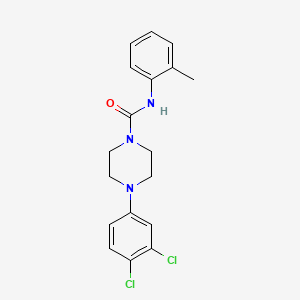

4-(3,4-dichlorophenyl)-N-(2-methylphenyl)piperazine-1-carboxamide

Description

4-(3,4-Dichlorophenyl)-N-(2-methylphenyl)piperazine-1-carboxamide is a piperazine-carboxamide derivative featuring a 3,4-dichlorophenyl group at the piperazine nitrogen and an ortho-methyl-substituted phenyl carboxamide moiety. Its molecular formula is C₁₇H₁₆Cl₂N₃O, with a molecular weight of 384.69 g/mol . Its structural flexibility allows for modifications that influence binding affinity, selectivity, and pharmacokinetic properties.

Properties

IUPAC Name |

4-(3,4-dichlorophenyl)-N-(2-methylphenyl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19Cl2N3O/c1-13-4-2-3-5-17(13)21-18(24)23-10-8-22(9-11-23)14-6-7-15(19)16(20)12-14/h2-7,12H,8-11H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIXVLOFBKWTQKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dichlorophenyl)-N-(2-methylphenyl)piperazine-1-carboxamide typically involves the following steps:

Formation of Piperazine Derivative: The initial step involves the preparation of a piperazine derivative by reacting piperazine with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane at a controlled temperature.

Coupling Reaction: The resulting piperazine derivative is then coupled with 2-methylphenyl isocyanate to form the final product. This reaction is usually performed under anhydrous conditions to prevent hydrolysis of the isocyanate group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-dichlorophenyl)-N-(2-methylphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, including its role as an inhibitor of specific enzymes.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3,4-dichlorophenyl)-N-(2-methylphenyl)piperazine-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with receptors, modulating their signaling pathways. The specific pathways involved depend on the biological context and the target of interest.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogues and their physicochemical properties:

Key Observations :

- Hybrid Structures: Compounds like A6 and CPIPC incorporate heterocyclic cores (quinazolinone, indazole) that improve hydrogen-bonding interactions with biological targets .

- Yields : Sulfonamide hybrids (e.g., ) exhibit moderate yields (65%), while carboxamide derivatives (e.g., A6) show lower yields (~48%), possibly due to steric challenges in synthesis.

Pharmacological and Selectivity Profiles

Key Observations :

- hERG Liability : Introduction of polar groups (e.g., isopropylpiperazine in ) reduces lipophilicity, mitigating hERG channel inhibition—a common issue in piperazine derivatives.

- Target Versatility : The piperazine-carboxamide scaffold demonstrates adaptability across diverse targets (CCR2, TRPV1, σ receptors), influenced by substituent electronic and steric properties.

Structure-Activity Relationship (SAR) Trends

Chlorine Substitution: 3,4-Dichlorophenyl groups (as in the target compound) enhance receptor binding affinity due to increased lipophilicity and van der Waals interactions . Mono-chlorinated analogues (e.g., N-(3-chlorophenyl)-4-phenylpiperazine-1-carboxamide ) exhibit reduced potency compared to di-chlorinated variants.

Carboxamide Modifications :

- Ortho-substituted aryl groups (e.g., 2-methylphenyl) improve metabolic stability by blocking cytochrome P450 oxidation sites .

- Heterocyclic carboxamides (e.g., indazole in CPIPC ) enhance target specificity through π-π stacking and hydrogen bonding.

Piperazine Core Flexibility: Incorporation of sulfonamide or quinazolinone groups (e.g., ) alters conformational flexibility, impacting bioavailability and tissue penetration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.